molecular formula C10H12BrF3N4O2 B10965457 4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10965457
M. Wt: 357.13 g/mol
InChI Key: BOGWKCIQCWCMPX-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Properties

Molecular Formula

C10H12BrF3N4O2

Molecular Weight

357.13 g/mol

IUPAC Name

4-bromo-1-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrF3N4O2/c1-17-8(10(12,13)14)6(11)7(15-17)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19)

InChI Key

BOGWKCIQCWCMPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NN2CCOCC2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

    Morpholino group addition: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Carboxamide formation: The final step involves the conversion of the carboxylic acid group to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the bromine atom or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially the bromine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Lacks the morpholino group.

    1-Methyl-N-morpholino-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.

    4-Bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks both the morpholino and trifluoromethyl groups.

Uniqueness

The unique combination of bromine, trifluoromethyl, and morpholino groups in 4-BROMO-1-METHYL-N-MORPHOLINO-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development.

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